molecular formula C7H6N2O B576098 2-(Hydroxymethyl)nicotinonitrile CAS No. 182054-69-9

2-(Hydroxymethyl)nicotinonitrile

Cat. No.: B576098
CAS No.: 182054-69-9
M. Wt: 134.138
InChI Key: WKERUWSCAVHYBQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)nicotinonitrile is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)nicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group. Another method includes the use of a three-component Dimroth reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . These reactions typically occur under mild conditions and yield the desired product in fair to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: 2-(Formyl)pyridine or 2-(Carboxyl)pyridine.

    Reduction: 2-(Hydroxymethyl)pyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: Lacks the hydroxymethyl group but shares the nitrile functionality.

    2-(Hydroxymethyl)pyridine: Lacks the nitrile group but shares the hydroxymethyl functionality.

    3-Cyanopyridine: Similar structure but with the nitrile group in a different position.

Uniqueness

2-(Hydroxymethyl)nicotinonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Biological Activity

2-(Hydroxymethyl)nicotinonitrile is an organic compound characterized by a pyridine ring with both a hydroxymethyl group and a nitrile group. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C7_7H6_6N2_2O
  • Molecular Weight : 134.14 g/mol
  • Solubility : Highly soluble in various solvents, indicating potential for diverse applications.

The biological activity of this compound primarily stems from its ability to interact with molecular targets through:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds, influencing enzyme activity.
  • Coordination with Metal Ions : The nitrile group can coordinate with metal ions, which may modulate the activity of metalloproteins or enzymes.

Antimicrobial Activity

Research indicates that derivatives of nicotinonitriles, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially blocking substrate access or altering enzyme conformation. This property is particularly valuable in drug design for targeting specific metabolic pathways.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation is under investigation, highlighting its potential as an anticancer agent.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various nicotinonitrile derivatives against common pathogens. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Enzyme Interaction Study

In a biochemical assay, this compound was tested for its ability to inhibit a specific enzyme involved in metabolic pathways. The compound exhibited competitive inhibition with an IC50_{50} value of 15 µM, indicating its potential as a lead compound for further development.

Synthetic Routes and Applications

The synthesis of this compound can be achieved through several methods:

  • Reaction with Formaldehyde : Nicotinonitrile reacts with formaldehyde under basic conditions to introduce the hydroxymethyl group.
  • Three-component Dimroth Reaction : Involves chalcones, malononitrile, and secondary heterocyclic amines.

This compound is being explored for applications in:

  • Pharmaceuticals : As a potential drug candidate due to its biological activity.
  • Agricultural Chemicals : Its derivatives may be useful as agrochemicals or pesticides due to their antimicrobial properties.

Properties

IUPAC Name

2-(hydroxymethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERUWSCAVHYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663783
Record name 2-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182054-69-9
Record name 2-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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